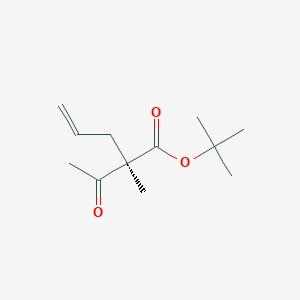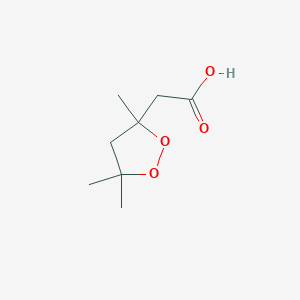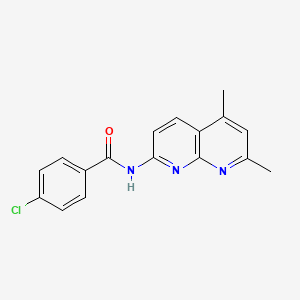
2-Naphthalenecarboxylic acid, 7-(azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester ist eine komplexe organische Verbindung mit potentiellen Anwendungen in verschiedenen Bereichen wie Chemie, Biologie und Medizin. Diese Verbindung zeichnet sich durch ihre einzigartige Struktur aus, die einen Naphthalinring, eine Azidomethylgruppe und eine Methylesterfunktion beinhaltet.
Vorbereitungsmethoden
Syntheserouten und Reaktionsbedingungen
Die Synthese von 2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester umfasst in der Regel mehrere Schritte:
Bildung des Naphthalencarbonsäurekerns:
Einführung der Azidomethylgruppe: Die Azidomethylgruppe wird über eine nucleophile Substitutionsreaktion eingeführt, bei der eine geeignete Abgangsgruppe (z. B. ein Halogenid) durch ein Azidion ersetzt wird.
Veresterung: Die Carboxylgruppe wird unter Verwendung von Methanol und einem sauren Katalysator in einen Methylester umgewandelt.
Addition der 3,3-Dimethyl-1-oxobutoxygruppe: Dieser Schritt beinhaltet die Veresterung der Naphthalencarbonsäure mit 3,3-Dimethyl-1-oxobutanol unter sauren Bedingungen.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Syntheserouten beinhalten, um Ausbeute und Reinheit zu erhöhen. Dies kann die Verwendung von kontinuierlichen Strömungsreaktoren, fortschrittlichen Reinigungstechniken und die Auswahl kostengünstiger Reagenzien und Katalysatoren umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Azidomethylgruppe kann oxidiert werden, um eine Nitrogruppe zu bilden.
Reduktion: Die Azidomethylgruppe kann reduziert werden, um ein Amin zu bilden.
Substitution: Die Estergruppe kann hydrolysiert werden, um die entsprechende Carbonsäure zu bilden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Wasserstoffgas (H2) in Gegenwart eines Katalysators können verwendet werden.
Substitution: Die Hydrolyse kann mit wässriger Natriumhydroxid (NaOH) oder Salzsäure (HCl) durchgeführt werden.
Hauptprodukte
Oxidation: Bildung von 2-Naphthalencarbonsäure, 7-(Nitromethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester.
Reduktion: Bildung von 2-Naphthalencarbonsäure, 7-(Aminomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester.
Substitution: Bildung von 2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-.
Wissenschaftliche Forschungsanwendungen
2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf sein Potenzial als bioaktive Verbindung mit antimikrobiellen oder krebshemmenden Eigenschaften untersucht.
Medizin: Wird auf sein Potenzial für den Einsatz in Medikamenten-Abgabesystemen aufgrund seiner einzigartigen strukturellen Merkmale untersucht.
Industrie: Wird bei der Entwicklung neuer Materialien mit bestimmten Eigenschaften wie Polymeren oder Beschichtungen eingesetzt.
Wirkmechanismus
Der Wirkungsmechanismus von 2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester hängt von seiner jeweiligen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren und zur Hemmung oder Aktivierung bestimmter Signalwege führen. Die Azidomethylgruppe kann Click-Chemie-Reaktionen eingehen, was sie für Biokonjugations- und Markierungsstudien nützlich macht.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 2-Naphthalencarbonsäure, 7-(Bromomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester
- 2-Naphthalencarbonsäure, 7-(Hydroxymethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester
- 2-Naphthalencarbonsäure, 7-(Chloromethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester
Einzigartigkeit
Das Vorhandensein der Azidomethylgruppe in 2-Naphthalencarbonsäure, 7-(Azidomethyl)-4-(3,3-dimethyl-1-oxobutoxy)-, Methylester macht sie einzigartig im Vergleich zu ähnlichen Verbindungen. Diese funktionelle Gruppe ermöglicht spezifische chemische Reaktionen, wie z. B. Click-Chemie, die mit anderen Substituenten wie Bromomethyl- oder Hydroxymethylgruppen nicht möglich sind.
Eigenschaften
Molekularformel |
C19H21N3O4 |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
methyl 7-(azidomethyl)-4-(3,3-dimethylbutanoyloxy)naphthalene-2-carboxylate |
InChI |
InChI=1S/C19H21N3O4/c1-19(2,3)10-17(23)26-16-9-14(18(24)25-4)8-13-7-12(11-21-22-20)5-6-15(13)16/h5-9H,10-11H2,1-4H3 |
InChI-Schlüssel |
FCTWYPORWAZKRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)CC(=O)OC1=C2C=CC(=CC2=CC(=C1)C(=O)OC)CN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)


![(Pyridine-2,6-diyl)bis[(2,4,6-trimethylphenyl)methanone]](/img/structure/B12566470.png)

![2(3H)-Benzothiazolone, 6-(1-oxopropyl)-3-[3-(1-piperidinyl)propyl]-](/img/structure/B12566483.png)
![Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-](/img/structure/B12566490.png)

![3-Oxabicyclo[3.2.1]octane, 2,2,4,4-tetrafluoro-1,8,8-trimethyl-, (1S)-](/img/structure/B12566500.png)
![Ethanediamide, N,N'-bis[2-[(2-hydroxyethyl)amino]ethyl]-](/img/structure/B12566503.png)
![Phosphonic acid, [(2-iodoethoxy)methyl]-, bis(2,2,2-trifluoroethyl) ester](/img/structure/B12566510.png)
![[(Oct-2-yn-1-yl)sulfanyl]benzene](/img/structure/B12566526.png)
![Tributyl[4-(1,3-dioxolan-2-YL)buta-1,3-dien-1-YL]stannane](/img/structure/B12566530.png)

